Ethyl 6-bromo-3,3-dimethylhept-4-enoate
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Overview
Description
Ethyl 6-bromo-3,3-dimethylhept-4-enoate is an organic compound characterized by its unique structure, which includes a bromine atom, a double bond, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3,3-dimethylhept-4-enoate typically involves the bromination of a precursor compound, such as 3,3-dimethylhept-4-enoic acid, followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position. The esterification step involves reacting the brominated acid with ethanol (C2H5OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-3,3-dimethylhept-4-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of ethyl 6-hydroxy-3,3-dimethylhept-4-enoate.
Addition: Formation of ethyl 6,6-dibromo-3,3-dimethylheptanoate.
Oxidation: Formation of ethyl 6,6-dihydroxy-3,3-dimethylheptanoate.
Scientific Research Applications
Ethyl 6-bromo-3,3-dimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3,3-dimethylhept-4-enoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 6-chloro-3,3-dimethylhept-4-enoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-iodo-3,3-dimethylhept-4-enoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 6-fluoro-3,3-dimethylhept-4-enoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 6-bromo-3,3-dimethylhept-4-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the combination of the ester group and the double bond provides versatility in various chemical transformations.
Properties
CAS No. |
62217-51-0 |
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Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
ethyl 6-bromo-3,3-dimethylhept-4-enoate |
InChI |
InChI=1S/C11H19BrO2/c1-5-14-10(13)8-11(3,4)7-6-9(2)12/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
GRVILWHPHRLION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CC(C)Br |
Origin of Product |
United States |
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